molecular formula C23H29N3O2 B11496815 N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide

Cat. No.: B11496815
M. Wt: 379.5 g/mol
InChI Key: GSFIUJPPVHZLHP-UHFFFAOYSA-N
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Description

N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a phenyl group and a 4-tert-butylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride.

    Substitution with Phenyl and 4-tert-butylbenzyl Groups: The phenyl and 4-tert-butylbenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, facilitating the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the catalytic residues. This inhibition can be reversible or irreversible, depending on the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-tert-butylbenzyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-N-[(4-tert-butylphenyl)methyl]-1-N-phenylpyrrolidine-1,2-dicarboxamide

InChI

InChI=1S/C23H29N3O2/c1-23(2,3)18-13-11-17(12-14-18)16-24-21(27)20-10-7-15-26(20)22(28)25-19-8-5-4-6-9-19/h4-6,8-9,11-14,20H,7,10,15-16H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

GSFIUJPPVHZLHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2CCCN2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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